molecular formula C12H10BrClN2 B8774952 2-Pyridinamine,6-bromo-n-[(4-chlorophenyl)methyl]- CAS No. 866546-12-5

2-Pyridinamine,6-bromo-n-[(4-chlorophenyl)methyl]-

Cat. No.: B8774952
CAS No.: 866546-12-5
M. Wt: 297.58 g/mol
InChI Key: DYLMDYMZICAJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine,6-bromo-n-[(4-chlorophenyl)methyl]- is a useful research compound. Its molecular formula is C12H10BrClN2 and its molecular weight is 297.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinamine,6-bromo-n-[(4-chlorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine,6-bromo-n-[(4-chlorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

866546-12-5

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10BrClN2/c13-11-2-1-3-12(16-11)15-8-9-4-6-10(14)7-5-9/h1-7H,8H2,(H,15,16)

InChI Key

DYLMDYMZICAJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A microwave vial was charged with 4-chloro benzylamine (700 mg; 5 mmol; 5 equivalents) and 2,6-dibromo pyridine (238 mg, 1 mmol). The reaction mixture was stirred in the microwave at 150° C. for three times ten minutes (200 W maximum). The reaction mixture was diluted with diethyl ether (50 ml), washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine. The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo to afford an oil as the title compound (300 mg, 100% yield). LC/MS: 299 [M+H]
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A microwave vial was charged with 4-chloro benzylamine (700 mg; 5 mmol; 5 equivalents) and 2,6-dibromo pyridine (238 mg, 1 mmol). The reaction mixture was stirred in the microwave at 150° C. for three times ten minutes (200W maximum). The reaction mixture was diluted with diethyl ether (50 ml), washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine. The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo to afford an oil as the title compound (300 mg, 100% yield). LC/MS: 299 [M+H]
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

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